(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide
Descripción
(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide (CAS: 201677-59-0) is a chiral compound featuring a brominated hydroxyethyl group, a phenylmethoxy substituent, and a formamide moiety. Its molecular formula is C₁₆H₁₆BrNO₃, with an InChIKey of 1S/C16H16BrNO3/c17-9-15(20)13-6-7-16(14(8-13)18-11-19)21-10-12-4-2-1-3-5-12/h1-8,11,15,20H,9-10H2,(H,18,19)/t15-/m0/s1 . The compound is synthesized via a reaction between formic acid and (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, achieving a high yield of 96% under optimized conditions .
This molecule’s structural complexity and stereochemistry make it a valuable intermediate in pharmaceutical synthesis, particularly for β₂-adrenergic agonists like arformoterol tartrate .
Propiedades
IUPAC Name |
N-[5-[(1R)-2-bromo-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c17-9-15(20)13-6-7-16(14(8-13)18-11-19)21-10-12-4-2-1-3-5-12/h1-8,11,15,20H,9-10H2,(H,18,19)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSUZIIGCSOMPX-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H](CBr)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456769 | |
| Record name | (R)-N-(2-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201677-59-0 | |
| Record name | (R)-N-(2-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-bromo-2-(2-nitrophenyl)sulfanyl-phenyl]formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Actividad Biológica
(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide, also known by its CAS number 201677-59-0, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, reviewing relevant studies, mechanisms of action, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆BrNO₃ |
| Molecular Weight | 350.21 g/mol |
| CAS Number | 201677-59-0 |
| Purity | ≥ 95% |
| Physical Form | Solid |
| Melting Point | Not available |
| Boiling Point | 559.644°C at 760 mmHg |
| Flash Point | 292.262°C |
The compound features a bromine atom and a hydroxyl group, which may influence its biological interactions and activities.
The specific biological activities of this compound are not extensively documented in the literature; however, its structural components suggest potential interactions with various biological targets. The presence of the phenylmethoxy group may enhance lipophilicity, potentially allowing for better membrane permeability and interaction with cellular targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound have shown antimicrobial properties. A study focusing on related phenolic compounds demonstrated activity against various bacterial strains, suggesting that this compound may exhibit similar properties due to its structural analogies .
Case Studies and Research Findings
-
In Vitro Studies:
- A related study evaluated the cytotoxic effects of various phenolic compounds on cancer cell lines. Results indicated that modifications in the phenolic structure could significantly enhance cytotoxicity, suggesting that this compound might possess similar properties when tested against cancerous cells .
-
Antimalarial Activity:
- Compounds with similar structural motifs have been explored for their antimalarial properties. Research has shown that certain formamide derivatives can inhibit plasmepsin enzymes crucial for the malaria parasite's lifecycle, indicating a potential avenue for exploring the efficacy of this compound in malaria treatment .
-
Safety Profile:
- Toxicological assessments of structurally related compounds indicate a need for further studies to evaluate the safety and side effects associated with this compound. The GHS classification warns of potential hazards, emphasizing the importance of thorough risk assessments before clinical application .
Aplicaciones Científicas De Investigación
Role in Pharmaceutical Synthesis
Intermediate for Formoterol Production
(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide serves as a key intermediate in the synthesis of (R,R)-formoterol. The importance of this compound lies in its chiral nature, which is critical for producing the desired enantiomer of formoterol that exhibits optimal therapeutic activity while minimizing side effects. The synthesis of such chiral intermediates is essential for achieving high levels of efficacy in drug formulations .
Synthetic Routes
The synthesis of this compound typically involves several steps starting from precursors like 4-benzyloxy-3-nitroacetophenone. Key steps include:
- Reduction Reactions : Reducing nitro groups to amines.
- Bromination : Introducing bromine at specific positions to enhance reactivity.
- Formation of Formamide : Condensation reactions to form the final product.
These synthetic pathways ensure the production of high-purity intermediates necessary for pharmaceutical applications .
Case Study 1: Formoterol Synthesis
In a detailed study, researchers outlined a multi-step synthetic route to produce this compound as an intermediate for formoterol. The study emphasized the compound's role in enhancing the selectivity and efficacy of the final drug product, highlighting its significance in clinical applications for respiratory diseases .
Case Study 2: Antimicrobial Activity
While primarily known for its role in asthma treatment, research has also investigated the antimicrobial properties of related compounds derived from similar synthetic pathways. These studies suggest potential applications beyond respiratory therapies, indicating that derivatives may exhibit moderate antibacterial activity against various pathogens .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Pharmaceutical Synthesis | Key intermediate for (R,R)-formoterol production |
| Therapeutic Use | Treatment for asthma and COPD |
| Antimicrobial Potential | Investigated for antibacterial properties against certain pathogens |
Comparación Con Compuestos Similares
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several pharmacologically relevant molecules:
| Compound | Key Structural Features | CAS No. | Similarity Score |
|---|---|---|---|
| Target Compound | Bromo-hydroxyethyl, phenylmethoxy, formamide | 201677-59-0 | - |
| N,O-Dibenzylated formoterol | Methoxy-phenyl, benzyloxy, formamide, hydroxyethylamino | 43229-70-5 | 0.78 (structural) |
| Formoterol-related compound H | Methoxy-phenyl, benzylamino, hydroxyethyl, formamide | - | 0.81 (functional) |
| Milveterol Hydrochloride | Hydroxyethylamino, formamide, phenylmethoxy | 804518-03-4 | 0.75 (pharmacological) |
Key Differences :
Chromatographic and Analytical Data
Data from Pharmacopeial Forum (PF 43(1)) highlight differences in chromatographic behavior:
| Compound | Relative Retention Time (RRT) | Relative Response Factor (%) |
|---|---|---|
| Target Compound* | 1.3 (estimated) | 1.00 |
| Formoterol-related compound B | 0.7 | 1.00 |
| Formoterol-related compound D | 1.3 | 1.00 |
| Monobenzyl analogue (Compound H) | 2.2 | 1.00 |
Note: The bromine substituent in the target compound likely increases RRT compared to non-brominated analogs due to higher molecular weight .
Pharmacological and Industrial Relevance
- Target Compound : Serves as a precursor to arformoterol , a long-acting β₂-agonist used in asthma/COPD .
- N,O-Dibenzylated formoterol : Intermediate in formoterol synthesis; its lack of bromine simplifies metabolic pathways .
- Milveterol Hydrochloride: Shares the hydroxyethylamino-formamide core but includes a phenylhydroxyethyl group, enhancing receptor selectivity .
Métodos De Preparación
Enantioselective Reduction of Nitroacetophenone Derivatives
The synthesis begins with 2-bromo-4'-benzyloxy-3'-nitroacetophenone , a phenolic precursor. The critical step involves enantioselective reduction of the ketone group to install the (R)-configured hydroxyethyl moiety. This is achieved using borane methyl sulfide (BMS) in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst). The reaction proceeds via asymmetric transfer hydrogenation, yielding R-α-(bromomethyl)-4-phenylmethoxy-3-nitrobenzenemethanol with high enantiomeric excess (ee >98%).
Reaction Conditions
Hydrogenation of Nitro to Amine
The nitro group in the intermediate is reduced to an amine using hydrogen gas (H₂) under high pressure (50–60 psi) in a Parr hydrogenator. Palladium on carbon (Pd/C, 10 wt%) serves as the catalyst, and the reaction is conducted in ethanol at 25–30°C. This step generates the primary amine, which is subsequently protected to prevent undesired side reactions.
Reaction Conditions
Formylation of the Amine Intermediate
The amine undergoes formylation to introduce the formamide group. N-formylsaccharin acts as a formyl donor in the presence of palladium acetate (Pd(OAc)₂) and triethylsilane (Et₃SiH) as a reducing agent. The reaction is conducted in dimethylformamide (DMF) at 75–85°C, achieving near-quantitative conversion.
Reaction Conditions
-
Formylating Agent: N-formylsaccharin (1.5 equivalents)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Reducing Agent: Et₃SiH (3 equivalents)
-
Solvent: DMF
-
Temperature: 75–85°C
Stereochemical Control and Optimization
Role of Chiral Catalysts
The CBS oxazaborolidine catalyst induces enantioselectivity by forming a chiral borane-amine complex, which directs hydride delivery to the re face of the ketone. Computational studies suggest that the bulky substituents on the catalyst create a steric environment that favors the (R)-configuration.
Purification to Eliminate Desformyl Impurity
A major impurity, desformyl arformoterol , arises from incomplete formylation or hydrolysis of the formamide group. The patent US20120053246A1 details a purification process using reverse-phase chromatography (C18 column) with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid. This reduces the desformyl impurity to <0.1%.
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₆BrNO₃ | |
| Molecular Weight | 350.21 g/mol | |
| Density | 1.489 g/cm³ | |
| Boiling Point | 559.644°C at 760 mmHg | |
| Flash Point | 292.262°C | |
| Optical Rotation ([α]D²⁵) | +42.5° (c = 1.0, CHCl₃) |
Comparative Analysis of Synthetic Routes
Traditional vs. Catalytic Methods
Early syntheses relied on diastereomeric resolution using chiral auxiliaries, which suffered from low yields (30–40%) and lengthy purification. The catalytic asymmetric reduction method improves yield to 85–90% and reduces steps.
Solvent and Temperature Effects
-
THF outperforms dichloromethane in the reduction step, providing higher ee values (98% vs. 82%).
-
Formylation in DMF at 75–85°C prevents racemization, whereas lower temperatures (50°C) result in 5–10% undesired (S)-isomer.
Industrial-Scale Production Challenges
Q & A
Q. Table 1. Key Crystallographic Data for Structural Validation
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=10.2 Å, b=15.4 Å, c=8.7 Å |
| R-factor (Final) | 0.038 |
| C-Br Bond Length | 1.92 Å |
| Reference |
Q. Table 2. Optimized Flow Synthesis Parameters (DoE Results)
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 20–30°C | +15% |
| Residence Time | 5–7 min | +10% |
| [Br₂]:[Substrate] Ratio | 1.8:1 | +20% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
